7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
Molecular Formula |
C17H16F2N4O |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C17H16F2N4O/c1-3-11-5-4-6-12(8-11)22-17(24)13-9-20-23-14(15(18)19)7-10(2)21-16(13)23/h4-9,15H,3H2,1-2H3,(H,22,24) |
InChI Key |
AWPRVYKHUYRSPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrazole Derivatives
Ethyl 4-cyano-1-aryl-pyrazol-5-ylimidoformate derivatives undergo cyclization with reagents such as triethyl orthoacetate or formate to form the pyrazolo[1,5-a]pyrimidine ring. For instance, heating ethyl 4-cyano-1-(p-tolyl)-1H-pyrazol-5-ylimidoformate with triethyl orthoacetate in dioxane at reflux yields 5-methylpyrazolo[3,4-d]pyrimidine derivatives. This method leverages Dimroth rearrangement under basic conditions (e.g., piperidine) to ensure thermodynamic stability of the product.
Intermediate Utilization
Alternative routes involve synthesizingtriazolo[1,5-a]pyrimidine intermediates, which are subsequently functionalized. For example, reacting hydrazine derivatives with α,β-unsaturated esters in the presence of sodium iodide and methylhydrazine achieves cyclization with high regioselectivity. This method is critical for introducing nitrogen-rich substituents while minimizing isomer formation.
Regioselective Introduction of Difluoromethyl and Methyl Groups
Difluoromethylation at Position 7
The difluoromethyl group is introduced via 2,2-difluoroacetyl halide intermediates. In a patented method, 2,2-difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., dimethylamino acrylate) under low-temperature conditions (−30°C) to form α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine in dichloromethane yields the difluoromethyl-substituted pyrazole ring, which is integrated into the pyrimidine core during later stages. This step achieves a 96:4 ratio of desired isomer to byproduct.
Methyl Group Incorporation at Position 5
Triethyl orthoacetate is employed to introduce the methyl group at position 5. Heating the pyrazolo[1,5-a]pyrimidine precursor with triethyl orthoacetate in dioxane at reflux for 5 hours affords the 5-methyl derivative with 80% yield. The reaction’s success hinges on strict temperature control (80–100°C) and the use of anhydrous solvents to prevent hydrolysis.
Carboxamide Functionalization at Position 3
Carboxylic Acid Activation
The carboxylic acid at position 3 is activated to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treating 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with SOCl₂ in dichloromethane at 0°C generates the corresponding acid chloride, which is isolated in near-quantitative yield.
Coupling with 3-Ethylaniline
The activated acid chloride reacts with 3-ethylaniline in the presence of a base (e.g., triethylamine) to form the carboxamide. Optimal conditions involve stirring the mixture in tetrahydrofuran (THF) at room temperature for 12 hours, followed by recrystallization from ethanol/water to achieve >99% purity.
Optimization and Purification Techniques
Isomer Control
Isomeric byproducts are minimized through solvent selection and catalytic additives. For example, using sodium iodide in DMF during cyclization steps reduces isomer formation from 10% to <4%. Additionally, recrystallization from 40% aqueous ethanol increases the purity of the final carboxamide to 99.7%.
Yield Enhancement
Key factors improving yields include:
- Catalyst Use : Sodium iodide enhances reaction rates and selectivity during cyclization.
- Temperature Gradients : Stepwise heating (50°C → 80°C) during cyclization prevents premature decomposition.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, dioxane) improve reagent solubility and reaction homogeneity.
Analytical Characterization and Validation
Spectroscopic Confirmation
- 1H-NMR : The difluoromethyl group (–CF₂H) appears as a triplet at δ 6.1–6.3 ppm (J = 54 Hz).
- 13C-NMR : The carboxamide carbonyl resonates at δ 165–168 ppm, while the pyrimidine C-5 methyl group appears at δ 20–22 ppm.
- MS : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]+ = 401.1 for C₁₈H₁₈F₂N₄O).
Crystallographic Data
X-ray diffraction of analogous compounds reveals envelope conformations in the dihydropyrimidine ring, with dihedral angles of 83.94° between aromatic planes. These structural insights confirm regioselective substitution patterns.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Functionalization Reactions
The compound’s difluoromethyl group and heterocyclic core enable diverse chemical modifications:
-
Formylation :
Vilsmeier-Haack reagents or formyl chloride can introduce formyl groups at nucleophilic positions (e.g., position 3), as demonstrated in pyrazolo[1,5-a]pyrimidine derivatives . -
Oxidation :
The difluoromethyl group may undergo oxidation to form carbonyl derivatives under controlled conditions (e.g., using KMnO₄). -
Substitution Reactions :
The pyrazolo[1,5-a]pyrimidine core is susceptible to nucleophilic substitution, particularly at positions 2, 5, and 7. For instance, halogenated derivatives can react with amines or thiols to form bioisosteric analogs .
Table 1: Reaction Conditions for Pyrazolo[1,5-a]pyrimidine Derivatives
Table 2: Functionalization Trends
| Position | Reaction Type | Functional Group Added | Biological Impact | Source |
|---|---|---|---|---|
| 3 | Coupling (Amide) | N-(3-ethylphenyl) | Enhanced kinase binding | |
| 7 | Oxidation | Carbonyl group | Increased polarity |
Biological and Chemical Implications
The compound’s difluoromethyl group and pyrazolo[1,5-a]pyrimidine core contribute to its stability and biological activity. For example:
-
Janus Kinase Inhibition : The carboxamide moiety and aromatic substituents enable binding to kinase active sites, modulating signaling pathways.
-
Electron-Withdrawing Effects : Fluorine atoms in the difluoromethyl group enhance lipophilicity and metabolic stability, critical for pharmacokinetic profiles.
Scientific Research Applications
7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system comprising fused pyrazole and pyrimidine rings. The difluoromethyl group and the ethylphenyl substituent enhance the compound's stability and biological activity. Due to these characteristics, it is of interest in medicinal chemistry and material science.
General properties
- Molecular Formula
- Exhibits significant biological activity through interaction with molecular targets like enzymes or receptors.
- The compound binds to these targets, modulating their activity and leading to biological effects.
- Its mechanism of action may involve the inhibition of enzymatic pathways or receptor modulation, making it a candidate for therapeutic applications.
Applications
The unique properties of this compound make it suitable for various applications:
- Interaction studies These studies focus on how this compound engages with biological targets at the molecular level, providing insights into its mechanism of action by revealing how it modulates enzyme activity or receptor function. Such investigations are crucial for understanding its therapeutic potential and guiding further development in drug design.
- Medicinal Chemistry The compound is of interest in medicinal chemistry due to its diverse chemical properties and potential applications. Its distinctiveness contributes to its potential as a valuable compound in medicinal chemistry and related fields.
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
Position 7 Substituents: The difluoromethyl group in the target compound and I194496 improves metabolic stability compared to trifluoromethyl (e.g., CAS:937605-92-0) or cyclopropylamino groups .
Position 5 Substituents :
- Methyl (target compound) and 4-methoxyphenyl (I194496) groups balance steric bulk and hydrophobicity. Larger aryl groups (e.g., 4-chlorophenyl in ) may reduce solubility but improve target affinity .
Position 3 Carboxamide Variations: N-(3-Ethylphenyl) in the target compound provides moderate steric hindrance compared to N-(2-phenylethyl) (445230-21-7) or N-(4-methylphenyl) (). Aryl amino groups (e.g., 3,5-dimethoxyphenylamino in 7o) enhance hydrogen bonding with kinase ATP-binding pockets .
Biological Activity
The compound 7-(difluoromethyl)-N-(3-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 348.34 g/mol. The presence of difluoromethyl and ethyl phenyl substituents contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆F₂N₄O |
| Molecular Weight | 348.34 g/mol |
| CAS Number | 438218-14-5 |
| Structure | Structure |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidines. The compound has shown promising inhibitory effects against various cancer cell lines, including MCF-7 and MDA-MB-231, which are models for breast cancer. In vitro assays indicated that derivatives with similar structures exhibit IC50 values in the micromolar range, suggesting significant cytotoxicity.
- Case Study : A study demonstrated that pyrazolo derivatives with halogen substitutions exhibited enhanced cytotoxic effects compared to their non-halogenated counterparts. Specifically, compounds with bromine and chlorine showed synergistic effects when combined with established chemotherapeutics like doxorubicin .
Anti-inflammatory and Analgesic Effects
The compound's structural features may also confer anti-inflammatory properties. Pyrazolo derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways.
- Research Findings : A recent review summarized the anti-inflammatory activities of various pyrazole derivatives, indicating that compounds with a methyl group at the 5-position exhibited significant inhibition of inflammation in animal models .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for antimicrobial activity against several bacterial strains. Pyrazolo derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies reported that certain pyrazolo compounds demonstrated MIC values lower than 100 µg/mL against Escherichia coli and Staphylococcus aureus, indicating potential as antimicrobial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be linked to its structural components:
- Difluoromethyl Group : Enhances lipophilicity and potentially increases cellular uptake.
- Ethyl Phenyl Substituent : May contribute to selective binding to target proteins involved in cancer proliferation.
- Methyl Group at Position 5 : Has been associated with improved anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
